molecular formula C9H10BrNO B8455334 2-Bromo-6-isopropenyl-3-methoxypyridine

2-Bromo-6-isopropenyl-3-methoxypyridine

Cat. No. B8455334
M. Wt: 228.09 g/mol
InChI Key: GIADZIHDOUIBLJ-UHFFFAOYSA-N
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Description

2-Bromo-6-isopropenyl-3-methoxypyridine is a useful research compound. Its molecular formula is C9H10BrNO and its molecular weight is 228.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-6-isopropenyl-3-methoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-isopropenyl-3-methoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

2-bromo-3-methoxy-6-prop-1-en-2-ylpyridine

InChI

InChI=1S/C9H10BrNO/c1-6(2)7-4-5-8(12-3)9(10)11-7/h4-5H,1H2,2-3H3

InChI Key

GIADZIHDOUIBLJ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=NC(=C(C=C1)OC)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 0.5M-isopropenyl magnesium bromide/tetrahydrofuran is added trimethyl borate (3.3 ml) and the mixture is stirred under nitrogen atmosphere at room temperature for 30 minutes. To the reaction solution are added 6N-hydrochloric acid and diethylether, and the mixture is separated. The organic layer is washed with a saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure to give isopropenylboronic acid as a crude product (818 mg). The above crude isopropenyl boronic acid (287 mg) and 2-bromo-6-iodo-3-methoxy-pyridine (800 mg) are dissolved in a mixed solvent of 1,2-dimethoxy-ethane (8 ml) and ethanol (3.2 ml) and thereto are added a 1M-aqueous sodium carbonate solution (6.4 ml) and tetrakis(triphenylphosphine)palladium (240 mg) and the mixture is stirred under nitrogen atmosphere at 80° C. for 5 hours. To the reaction solution are added water and ethyl acetate, and the mixture is separated, and the organic layer is washed with a saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography (hexane:ethyl acetate=49:1→9:1), followed by NH-silica gel column chromatography (hexane:ethyl acetate=49:1→9:1) to give 2-bromo-6-isopropenyl-3-methoxy-pyridine (138 mg). MS (m/z): 228/230 [M+H]+
Quantity
287 mg
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800 mg
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8 mL
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3.2 mL
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solvent
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6.4 mL
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240 mg
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catalyst
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

In a tube were placed 2-bromo-6-iodo-3-methoxypyridine (700 mg, 2.236 mmol), isopropenylboronic acid (212 mg, 2.460 mmol), DME (7.5 mL), EtOH (2.8 mL), and 1M aq. Na2CO3 (5.6 mL). The mixture was degassed with N2. Next, Pd(PPh3)4 (206 mg, 0.179 mmol) was added and the mixture was degassed again with N2. The tube was sealed and heated at 80° C. for 16 hours. The reaction was then cooled to room temperature, diluted with EtOAc (100 mL), and washed with saturated NaHCO3 and brine (50 mL each). The organic layer was dried over Na2SO4, filtered, and concentrated. Purification of the residue by flash chromatography on silica gel (0 to 15% EtOAc/hexanes) afforded 2-bromo-6-isopropenyl-3-methoxypyridine. Rf=0.38 (25% EtOAc/hexanes). LCMS=230.0 (M+1)+. 1H NMR (CDCl3, 500 MHz) δ 7.36 (d, J=8.5 Hz, 1H), 7.07 (d, J=9.4 Hz, 1H), 5.81 (s, 1H), 5.21 (s, 1H), 3.92 (s, 3H), 2.16 (s, 3H).
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700 mg
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reactant
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212 mg
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7.5 mL
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5.6 mL
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206 mg
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2.8 mL
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